molecular formula C26H31N3O8 B14706045 Pactamycate CAS No. 23754-55-4

Pactamycate

Cat. No.: B14706045
CAS No.: 23754-55-4
M. Wt: 513.5 g/mol
InChI Key: GRYVVIDCTCRLJM-BXSXBJHJSA-N
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Description

Pactamycate is a structurally unique compound derived from the soil bacterium Streptomyces pactum. It is closely related to pactamycin, a well-known antitumor antibiotic. This compound exhibits potent antimicrobial, antitumor, antiviral, and antiprotozoal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of pactamycate involves a series of stereocontrolled condensations starting with L-threonine as a chiron. The key intermediate is a cyclopentenone harboring a spirocyclic oxazoline. Systematic functionalizations lead to the final product . The reactions are typically conducted in flame-dried glassware under an argon atmosphere to exclude moisture .

Industrial Production Methods

Streptomyces pactum followed by extraction and purification steps. The complexity of its structure suggests that large-scale chemical synthesis may be challenging and costly.

Chemical Reactions Analysis

Types of Reactions

Pactamycate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium molybdate, iodine, and potassium permanganate for visualization in thin-layer chromatography . Solvents are typically dried using standard techniques to ensure anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific functionalizations and modifications introduced during the synthesis. For example, the removal of the 6-methylsalicylyl moiety results in de-6-MSA-pactamycate .

Scientific Research Applications

Pactamycate has a wide range of scientific research applications:

    Chemistry: Used as a molecular probe for studying ribosomal function.

    Biology: Investigated for its antimicrobial and antiprotozoal activities.

    Medicine: Explored for its potential as an antitumor and antiviral agent.

Mechanism of Action

Pactamycate exerts its effects by inhibiting protein synthesis. It targets the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting cell growth . This mechanism is similar to that of pactamycin, making it a valuable tool for studying ribosomal function and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure and broad-spectrum biological activities. Its ability to inhibit protein synthesis makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

23754-55-4

Molecular Formula

C26H31N3O8

Molecular Weight

513.5 g/mol

IUPAC Name

[(4R,5S,6R,7R,8R,9S)-7-(3-acetylanilino)-6-amino-8,9-dihydroxy-4,9-dimethyl-2-oxo-3-oxa-1-azaspiro[4.4]nonan-8-yl]methyl 2-hydroxy-6-methylbenzoate

InChI

InChI=1S/C26H31N3O8/c1-13-7-5-10-18(31)19(13)22(32)36-12-25(35)21(28-17-9-6-8-16(11-17)14(2)30)20(27)26(24(25,4)34)15(3)37-23(33)29-26/h5-11,15,20-21,28,31,34-35H,12,27H2,1-4H3,(H,29,33)/t15-,20-,21-,24-,25+,26-/m1/s1

InChI Key

GRYVVIDCTCRLJM-BXSXBJHJSA-N

Isomeric SMILES

C[C@@H]1[C@]2([C@@H]([C@H]([C@]([C@@]2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1

Canonical SMILES

CC1C2(C(C(C(C2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1

Origin of Product

United States

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